5-bromo-N,2-dihydroxybenzamide
Overview
Description
C₉H₁₃BrN₂O₂ . It is a substituted uracil herbicide that was first registered as a pesticide in the United States in 1961 . Bromocyl is primarily used for brush control on non-cropland areas and for selective weed control on a limited number of crops, such as citrus fruit and pineapple . It works by interfering with photosynthesis, entering the plant through the root zone and moving throughout the plant .
Preparation Methods
Bromocyl can be synthesized using 2-bromobutane and urea as starting materials. The synthesis involves condensation, cyclization, and bromination, resulting in a total yield of 60% . The industrial production of Bromocyl typically involves similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Bromocyl undergoes various chemical reactions, including:
Oxidation: Bromocyl can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Bromocyl into its corresponding reduced forms.
Substitution: Bromocyl can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bromocyl has several scientific research applications, including:
Chemistry: Bromocyl is used as a model compound in studying the reactivity of substituted uracils and their derivatives.
Biology: It is used to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Bromocyl’s structure and reactivity are studied to develop new pharmaceuticals and therapeutic agents.
Mechanism of Action
Bromocyl exerts its effects by interfering with photosynthesis in plants. It enters the plant through the root zone and moves throughout the plant, inhibiting the photosynthetic process. This disruption leads to the death of the plant, making Bromocyl an effective herbicide . The molecular targets and pathways involved include the inhibition of photosystem II, which is crucial for the light-dependent reactions of photosynthesis.
Comparison with Similar Compounds
Bromocyl is part of a group of compounds called substituted uracils, which are broad-spectrum herbicides used for nonselective weed and brush control. Similar compounds include:
Lithium Bromacil: Similar to Bromocyl but registered for use only on rights-of-way and other non-crop sites.
Terbuthylazine: Another herbicide used for weed control in agricultural applications.
Chlorpyrifos: An insecticide with similar environmental modeling applications.
Bromocyl’s uniqueness lies in its specific use for brush control on non-cropland areas and selective weed control on certain crops, making it a valuable tool in agricultural management .
Properties
CAS No. |
5798-94-7 |
---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-bromo-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) |
InChI Key |
RHTIMXFFOVWNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NO)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.